Fmoc-2-trifluoromethyl-D-homophenylalanine
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Overview
Description
Fmoc-2-trifluoromethyl-D-homophenylalanine is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a trifluoromethyl group, and a homophenylalanine backbone. This compound is notable for its application in the field of proteomics and peptide research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2-trifluoromethyl-D-homophenylalanine typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the trifluoromethyl group. The process can be summarized as follows:
Protection of the Amino Group: The amino group of homophenylalanine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethyl iodide (CF3I) under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines facilitate the stepwise addition of amino acids, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Fmoc-2-trifluoromethyl-D-homophenylalanine undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Scientific Research Applications
Fmoc-2-trifluoromethyl-D-homophenylalanine is widely used in scientific research, particularly in:
Chemistry: It is used in the synthesis of complex peptides and proteins.
Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialized peptides for various industrial applications.
Mechanism of Action
The mechanism of action of Fmoc-2-trifluoromethyl-D-homophenylalanine involves the protection of the amino group, which allows for selective reactions at other functional groups. The Fmoc group is removed under basic conditions, revealing the free amino group for further reactions. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in peptide synthesis .
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-homophenylalanine: Lacks the trifluoromethyl group, making it less reactive.
Fmoc-2-trifluoromethyl-L-homophenylalanine: The L-isomer of the compound, which has different stereochemistry and potentially different biological activity.
Uniqueness
Fmoc-2-trifluoromethyl-D-homophenylalanine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of peptides with enhanced stability and reactivity .
Properties
Molecular Formula |
C26H22F3NO4 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[2-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C26H22F3NO4/c27-26(28,29)22-12-6-1-7-16(22)13-14-23(24(31)32)30-25(33)34-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,30,33)(H,31,32) |
InChI Key |
OQCKZFPPEYXSHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F |
Origin of Product |
United States |
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